molecular formula C13H16N2O B15132899 1-Butyl-3-phenyl-1H-pyrazol-5-ol CAS No. 251948-30-8

1-Butyl-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B15132899
CAS No.: 251948-30-8
M. Wt: 216.28 g/mol
InChI Key: OXWJXKNYBGAZIL-UHFFFAOYSA-N
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Description

1-Butyl-3-phenyl-1H-pyrazol-5-ol (CAS 251948-30-8) is a chemical compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This pyrazol-5-ol derivative serves as a valuable scaffold in medicinal chemistry and organic synthesis for researchers. Pyrazole and pyrazol-5-ol core structures are recognized for their diverse biological activities and are frequently explored in antimicrobial research . Studies on similar structural frameworks have demonstrated potent activity against challenging bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), as well as significant antifungal properties . Furthermore, related compounds in this class have shown promising radical scavenging (antioxidant) activity and specific cytotoxicity against human colorectal carcinoma cells in vitro, suggesting their utility in early-stage anticancer research . The molecule provides a versatile building block for developing novel compounds with potential pharmacological applications. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251948-30-8

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-butyl-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O/c1-2-3-9-15-13(16)10-12(14-15)11-7-5-4-6-8-11/h4-8,10,14H,2-3,9H2,1H3

InChI Key

OXWJXKNYBGAZIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol and Analogous Derivatives

Established Synthetic Pathways to the Pyrazolone (B3327878) Core

The foundational methods for creating the pyrazolone ring system rely on the formation of key bonds through condensation reactions, either in a stepwise or a concerted multi-component fashion.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Substrates

The most traditional and widely employed route to 5-pyrazolones is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a β-keto ester. beilstein-journals.orgnih.gov For the specific synthesis of 1-Butyl-3-phenyl-1H-pyrazol-5-ol, this pathway utilizes butylhydrazine (B1329735) and a β-keto ester, such as ethyl benzoylacetate.

The reaction mechanism proceeds via an initial reaction between the more nucleophilic nitrogen of butylhydrazine and one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. This method is fundamental and has been adapted for a vast array of substituted pyrazolones. nih.gov The choice of hydrazine and β-dicarbonyl compound dictates the substitution pattern on the resulting heterocyclic core. nih.govresearchgate.net While effective, traditional methods may require elevated temperatures and can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyl substrates.

Multi-Component Reaction (MCR) Strategies for Pyrazolone Annulation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, atom economy, and the ability to generate complex molecules in a single step. acs.org For pyrazolone synthesis, MCRs typically involve the in-situ formation of the pyrazolone core, which then participates in subsequent reactions.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. nih.govresearchgate.net In this strategy, ethyl acetoacetate (B1235776) and a hydrazine hydrate (B1144303) react to form a pyrazolone intermediate. Simultaneously, an aromatic aldehyde and malononitrile (B47326) undergo a Knoevenagel condensation. The resulting intermediates then combine through a Michael addition and subsequent cyclization to yield the final fused heterocyclic system. beilstein-journals.org This approach allows for the rapid assembly of complex pyrazolone-containing scaffolds from simple starting materials. researchgate.net Various catalysts and reaction media, including aqueous solutions, have been developed to enhance the efficiency and greenness of these MCRs. researchgate.netnih.gov

Table 1: Examples of Multi-Component Reactions for Pyrazolone Derivative Synthesis

Reactants Catalyst/Conditions Product Type Yield Reference
Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate Nano-ZnO, Water Dihydropyrano[2,3-c]pyrazoles 85-90% nih.gov
Aldehyde, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one Piperidine, Ethanol, Reflux Pyrano[2,3-c]pyrazoles - nih.gov
Pyrazolones, Aldehydes, Aryl Methyl Ketones Pyrrolidine-BzOH salt, Toluene, 110 °C 1,3-Diarylallylidene Pyrazolones Good to High acs.org
Hydrazines, Ethyl Acetoacetate, Aromatic Amines, Phenylglyoxal Monohydrate Catalyst-free, Water 1H-Furo[2,3-c]pyrazole-4-amines - researchgate.net

Catalytic Approaches in Pyrazolone Synthesis

To overcome the limitations of traditional methods, various catalytic systems have been developed. These approaches offer milder reaction conditions, higher yields, shorter reaction times, and improved selectivity, aligning with the principles of green chemistry.

Heterogeneous Nanocatalysis (e.g., Nano-ZnO, Zinc Aluminate)

Heterogeneous nanocatalysts have gained significant attention due to their high efficiency, stability, and reusability. Nano-sized zinc oxide (ZnO) has been demonstrated as a highly effective and eco-friendly catalyst for the synthesis of pyrazole derivatives. nih.govresearchgate.net It successfully catalyzes the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water to produce pyranopyrazole derivatives in excellent yields (85-90%). nih.gov The key advantages of this method include the use of water as a green solvent, short reaction times, and the ability to recover and reuse the catalyst without a significant loss of activity. nih.govresearchgate.net

Similarly, zinc aluminate (ZnAl₂O₄) nanoparticles, synthesized via methods like aqueous sol-gel processes, are emerging as robust catalysts in organic synthesis. mdpi.com Core-shell nanocatalysts, such as lanthanum-doped and silver-coated ZnO (Ag/La-ZnO), have been used for the multicomponent synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free grinding conditions, offering high efficiency and sustainability. nih.gov These nanocatalysts provide a large surface area and enhanced catalytic activity, facilitating transformations under mild and environmentally benign conditions. mdpi.comnih.gov

Table 2: Heterogeneous Nanocatalysis in Pyrazolone Synthesis

Catalyst Reaction Type Conditions Key Advantages Reference(s)
Nano-ZnO Four-component synthesis of pyranopyrazoles Water, Ambient Temperature High yield (85-90%), reusable catalyst, green solvent nih.gov, researchgate.net
Ag/La-ZnO Core-Shell Four-component synthesis of 4H-pyrano[2,3-c]pyrazoles Solvent-free, Grinding, Room Temperature High efficiency, reusability, operational simplicity nih.gov
Zinc Aluminate (ZnAl₂O₄) General catalytic applications Lower temperature synthesis vs. ceramic methods High sensitivity, controlled morphology mdpi.com

Transition Metal-Catalyzed Transformations (e.g., Copper Triflate, Silver Catalysts)

Transition metals are versatile catalysts for a wide range of organic transformations, including the synthesis of pyrazoles. Copper-based catalysts, in particular, have been extensively used. Copper(II) nitrate (B79036) trihydrate has been shown to efficiently catalyze the condensation of hydrazines with 1,3-diones at room temperature in short reaction times, providing an acid-free alternative to classical methods. thieme-connect.de Copper triflate (Cu(OTf)₂) has been used as an effective catalyst for reactions such as the aminoboration of hydrazones to form borylated pyrazoles. organic-chemistry.org Furthermore, copper-promoted aerobic oxidative cycloadditions provide another modern route to substituted pyrazoles. organic-chemistry.org

Silver catalysts, such as silver triflate (AgOTf), are also valuable, particularly in cycloaddition and annulation reactions. Silver(I) triflate can catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides to form novel pyrazolodiazepine scaffolds. nih.gov It has also been used in cooperative catalysis with copper(II) acetate (B1210297) for the cascade synthesis of pyrazolo[5,1-a]isoquinolines. rsc.org These catalytic systems enable the construction of complex fused pyrazole structures under mild conditions. organic-chemistry.orgnih.gov

Table 3: Transition Metal-Catalyzed Synthesis of Pyrazole Derivatives

Catalyst System Reaction Type Conditions Product Type Reference(s)
Cu(NO₃)₂·3H₂O Condensation Acetonitrile, Room Temperature Substituted Pyrazoles thieme-connect.de
AgOTf Intramolecular Heteroannulation Dioxane, 90 °C Pyrazolo[1,5-a] beilstein-journals.orgacs.orgdiazepines nih.gov
AgOTf / Cu(OAc)₂ Cascade Reaction Dioxygen, Mild Conditions 2-Carbonyl H-pyrazolo[5,1-a]isoquinolines rsc.org
Cu(OTf)₂ / ClBCat Aminoboration - Borylated Pyrazoles organic-chemistry.org

Organocatalysis and Metal-Free Reaction Protocols

In the pursuit of sustainable chemistry, organocatalysis and metal-free synthesis have become increasingly important. These methods avoid the use of potentially toxic and expensive heavy metals. A robust organocatalytic three-component approach for synthesizing 1,3-diarylallylidene pyrazolones has been reported using a simple pyrrolidine-benzoic acid salt as the catalyst. acs.org This reaction proceeds through a sequential double condensation of pyrazolones, aryl aldehydes, and aryl methyl ketones, achieving high yields and diastereoselectivity with water as the only byproduct. acs.org

Other metal-free protocols include catalyst-free, water-mediated syntheses of dihydropyrano[2,3-c]pyrazoles, where the pyrazolone is generated in situ and reacts further under reflux conditions. researchgate.net Flow chemistry has also enabled transition metal-free syntheses of substituted pyrazoles by reacting terminal aryl alkynes with n-BuLi to generate ynones in situ, which are then cyclized with hydrazines under mild conditions. nih.gov These strategies highlight a shift towards more economical and environmentally friendly synthetic routes that offer high atom economy and operational simplicity. nih.govacs.org

Regioselective Synthesis of this compound and Substituted Pyrazolones

Regioselectivity in the synthesis of substituted pyrazolones is crucial for determining the final product's properties and biological activity. Various methods have been developed to control the substitution pattern on the pyrazole ring.

One effective approach involves the 1,3-dipolar cycloaddition reaction. For instance, the reaction of hydrazonyl chlorides with homopropargylic alcohols, catalyzed by copper(I), yields 5-hydroxyethyl-substituted pyrazoles with high regioselectivity. thieme.de The proposed mechanism suggests that the intramolecular complexation of copper(I) by the carbinol oxygen directs the regioselective outcome. thieme.de

Another strategy for achieving regioselectivity is through the condensation of unsymmetrical 1,3-diketones or their equivalents with hydrazines. However, this can often lead to a mixture of regioisomers. rsc.org To overcome this, methods have been developed that utilize α-acetylenic ketones, which react regioselectively with a variety of hydrazines to produce 2,3-disubstituted pyrazoles. rsc.org Similarly, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a novel route to polysubstituted pyrazoles with excellent regioselectivity under mild conditions. nih.gov

The synthesis of 1,3,5-trisubstituted pyrazoles has been achieved with complete regioselectivity from N-alkylated tosylhydrazones and terminal alkynes, offering an advantage over traditional methods like the Knorr pyrazole synthesis. organic-chemistry.org Additionally, the reaction of tosylhydrazones with nitroalkenes under mild conditions facilitates the selective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org

For tetra-substituted pyrazoles, an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction has been developed, affording fully substituted pyrazoles in excellent yield and high regioselectivity. mdpi.com This method involves the in situ generation of nitrilimines from hydrazonyl chlorides, which then react with enaminones. mdpi.com

The following table summarizes various regioselective synthetic approaches for substituted pyrazolones:

ReactantsCatalyst/ConditionsProduct TypeReference
Hydrazonyl chlorides and homopropargylic alcoholsCopper(I)5-Hydroxyethyl-substituted pyrazoles thieme.de
α-Acetylenic ketones and hydrazinesBase-mediated2,3-Disubstituted pyrazoles rsc.org
N-Alkylated tosylhydrazones and terminal alkynest-BuOK, pyridine, 18-crown-61,3,5-Trisubstituted pyrazoles organic-chemistry.org
Hydrazonyl chlorides and enaminonesBase, mPy/H₂O1,3,4,5-Tetrasubstituted pyrazoles mdpi.com
2-Alkynyl-1,3-dithianes and sydnonesBase-mediatedPolysubstituted pyrazoles nih.gov
Tosylhydrazones and nitroalkenesMild conditions3,4-Diaryl-1H-pyrazoles rsc.org

Sustainable and Green Chemical Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolone derivatives to minimize environmental impact and enhance safety. scielo.org.co This includes the use of solvent-free conditions, aqueous reaction media, and alternative energy sources like microwave and photochemical irradiation.

Water, being a non-toxic, inexpensive, and readily available solvent, is an ideal medium for green synthesis. gsconlinepress.comthieme-connect.com The synthesis of pyranopyrazoles, for instance, has been successfully carried out in water, which can decrease pollution and reaction costs. gsconlinepress.com Multicomponent reactions in aqueous media have been developed for the synthesis of 2-pyrazoline-5-one derivatives using a catalytic amount of imidazole. acs.org This approach benefits from the electrophilic activation of reactants by water through hydrogen bonding. acs.org

Magnetized distilled water has also been employed as a green solvent for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, resulting in high yields and simplified workup procedures. scielo.org.za Furthermore, the use of reusable catalysts, such as copper iodide nanoparticles, in aqueous media under ultrasound irradiation represents another green approach for synthesizing 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones. nih.gov

Solvent-free synthesis is another cornerstone of green chemistry, eliminating the need for potentially harmful organic solvents. nih.gov

The following table highlights green synthetic methods for pyrazolone derivatives:

MethodReactantsCatalyst/SolventKey AdvantagesReference
Multicomponent ReactionEthyl acetoacetate, hydrazinesImidazole / WaterGreen, facile, rate acceleration acs.org
Catalyst-free SynthesisAldehyde, 3-methyl-1-phenyl-1H-pyrazole-5(4H)-oneMagnetized Distilled WaterEnvironmentally friendly, cost-effective, high yield scielo.org.za
Four-component ReactionHydrazine, ethyl acetoacetate, aldehyde, β-naphtholCuI nanoparticles / Water / UltrasoundReusable catalyst, excellent yield, short reaction times nih.gov
Condensation Reaction3,5-dimethylpyrazole, formaldehyde, various aminesEthanol / Acetonitrile (catalyst-free)Eco-friendly, simple conditions mdpi.com

Alternative energy sources are being explored to drive chemical reactions more efficiently and sustainably. Microwave-assisted organic synthesis, in particular, has gained traction for its ability to significantly reduce reaction times, often from hours to minutes, and improve yields. gsconlinepress.commdpi.comnih.govdergipark.org.tr

An efficient one-pot, solvent-free method for generating a variety of pyrazolone derivatives has been developed using microwave irradiation. mdpi.comnih.govresearchgate.net This approach involves the reaction of a β-ketoester, a substituted hydrazine, and an aldehyde under microwave heating, yielding the desired products in good to excellent yields. mdpi.comnih.gov The reaction efficiency was found to be dependent on the microwave power, with optimal results achieved at 420 W. mdpi.com

Microwave irradiation has also been successfully applied to the synthesis of pyrazolopyridines and 1-aryl-1H-pyrazole-5-amines in aqueous media, demonstrating the versatility of this technology for creating diverse heterocyclic structures. nih.govnih.gov In some cases, microwave-assisted synthesis has been shown to be more efficient than conventional heating methods, facilitating the polarization of substrate molecules and accelerating reactions. researchgate.net

The following table summarizes the conditions and outcomes of various microwave-assisted pyrazolone syntheses:

Product TypeReactantsConditionsYieldReference
4-ArylidenepyrazolonesEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde420 W, 10 min, solvent-free71% mdpi.com
Pyrazolopyridines4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, active methylene (B1212753) reagentsMicrowave irradiation- nih.gov
1-Aryl-1H-pyrazole-5-amines3-Aminocrotononitrile or α-cyanoketone, aryl hydrazine150 °C, 10-15 min, 1 M HCl (aq)70-90% nih.gov
1,3-DiarylpyrazolonesArylhydrazine hydrochlorides, β-ketoesters100 °C, 300 W, 20 min, water/glycerol66-93% researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol and Its Derivatives

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a cornerstone technique for determining the precise arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular structure and packing.

Single-crystal X-ray diffraction analysis provides definitive evidence of the molecular structure of pyrazole (B372694) derivatives in the solid state. For instance, the analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a related derivative, confirmed its structure and composition. mdpi.comresearchgate.net The crystal structure of this compound was determined using a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer. mdpi.com In another example, the crystal structure of ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate revealed an essentially planar pyrazole ring. nih.gov The analysis of a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde also utilized single-crystal X-ray diffraction to determine its structure. niscpr.res.in

The solid-state structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one (which can exist in tautomeric equilibrium with 1-phenyl-1H-pyrazol-3-ol) has been shown to exist as the 1H-pyrazol-3-ol form, forming dimeric units through intermolecular hydrogen bonds. mdpi.com The crystal packing of these compounds is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. niscpr.res.innih.gov For example, in ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, molecules are linked into centrosymmetric dimers by C—H⋯O hydrogen bonds. nih.gov

Table 1: Selected Crystallographic Data for Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey FeaturesReference
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one--Confirmed molecular structure. mdpi.comresearchgate.net
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylateTriclinicP-1Planar pyrazole ring, centrosymmetric dimers via C—H⋯O bonds. nih.gov
1-Phenyl-1H-pyrazol-3-ol--Exists as dimeric units connected by intermolecular hydrogen bonds. mdpi.com
Pyrazole Chalcone Derivative--Hydrogen-bonded chains enhanced by C–H···π interactions. niscpr.res.in

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates, allowing for the detailed examination of close contacts between neighboring molecules.

For various pyrazole derivatives, Hirshfeld surface analysis has revealed the prevalence of H⋯H, C⋯H/H⋯C, H⋯O/O⋯H, and H⋯N/N⋯H contacts, indicating that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing. nih.govnih.gov In the case of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, H⋯H contacts constitute the most significant contribution to the Hirshfeld surface at 68.6%. nih.gov Similarly, for 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl], H⋯H interactions account for 52.7% of the surface contacts. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov These plots display the distribution of points according to the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov The shape and distribution of features on these plots allow for the identification and quantification of specific interaction types, such as the characteristic wings that appear for hydrogen bonds. nih.gov The analysis of antipyrine-like derivatives has also employed Hirshfeld surfaces to understand the role of N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions, in stabilizing the crystal structure. conicet.gov.arconicet.gov.arrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are routinely used to characterize pyrazole derivatives. nih.gov ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.comutah.edu For instance, in the ¹H NMR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, signals corresponding to the pyrazole rings and the aliphatic chain are clearly observed. mdpi.com The ¹³C NMR spectrum of the same compound shows a characteristic signal for the carbonyl group at 194.7 ppm. mdpi.com

Multinuclear NMR studies, often in combination with computational methods, allow for the unambiguous assignment of all resonances. nih.govnih.gov For example, a comprehensive NMR study of N-substituted pyrazoles and indazoles utilized ¹H, ¹³C, and ¹⁵N NMR in both solution and solid states, comparing experimental chemical shifts with theoretical calculations to validate the assignments. nih.gov The tautomerism of pyrazolin-5-ones has also been investigated using ¹³C NMR, where the chemical shift of the carbonyl carbon can help distinguish between the different tautomeric forms. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Derivative

NucleusChemical Shift (δ)
¹H (pyrazole ring)6.27, 7.53, 7.65
¹H (phenyl ring)7.44-7.48, 7.57-7.60, 7.98-8.00
¹H (aliphatic chain)4.40, 7.17
¹³C (C=O)194.7
¹³C (pyrazole ring)106.6, 128.7, 140.3
¹³C (phenyl ring)128.2, 129.1, 133.7, 135.9
¹³C (aliphatic chain)42.2, 71.3
Data for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one in CDCl₃. mdpi.com

Low-temperature NMR spectroscopy is a powerful technique for studying dynamic processes, such as tautomerism and conformational exchange, by slowing down the rate of interconversion. researchgate.netnih.gov At reduced temperatures, separate signals for the different species in equilibrium may be observed, allowing for their individual characterization and the determination of thermodynamic parameters. nih.gov For example, low-temperature NMR studies have been used to investigate the conformational interchange of N-substituted tetrahydropyrazino[1,2-a]indoles, where the energy barrier for ring inversion was calculated from the NMR data. nih.gov

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the three-dimensional structure of molecules in solution and for studying equilibrium dynamics. nih.gov A low-temperature NOESY experiment was crucial in identifying the equatorial position of a substituent in a tetrahydropyrazino[1,2-a]indole derivative. nih.gov While direct studies on 1-butyl-3-phenyl-1H-pyrazol-5-ol are not extensively reported, the principles of these techniques are broadly applicable to understanding its dynamic behavior and tautomeric equilibria in solution. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Tautomeric Form Probing (FT-IR, Raman)

FT-IR and Raman spectroscopy are complementary techniques that are well-suited for identifying characteristic functional groups in pyrazole derivatives. nih.gov For example, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows a strong absorption band for the carbonyl (C=O) group at 1663 cm⁻¹ and bands for C=N and C=C bonds in the range of 1570–1615 cm⁻¹. mdpi.com In general, the C=N stretching vibration in pyrazole rings is expected in the region of 1672–1566 cm⁻¹. esisresearch.org

Vibrational spectroscopy is also a valuable tool for studying tautomerism in pyrazolones. researchgate.net The different tautomeric forms (OH, NH, and CH) exhibit distinct vibrational signatures. For instance, the presence or absence of a strong C=O stretching band can help differentiate between the keto (NH and CH) and enol (OH) forms. The position of N-H and O-H stretching vibrations can also provide clues about the predominant tautomer and the extent of hydrogen bonding. The combination of experimental spectra with theoretical calculations can aid in the assignment of vibrational modes and the characterization of different tautomers. nih.govesisresearch.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative

Functional GroupVibrational ModeFrequency (cm⁻¹)Reference
C=OStretching1663 mdpi.com
C=N, C=CStretching1570-1615 mdpi.com
N-H/O-HStretching~3400-2500 researchgate.net
Data for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. mdpi.com

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Determination

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structural features of pyrazole derivatives through controlled fragmentation. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques to generate ions from these compounds, whose subsequent fragmentation provides a roadmap of their molecular structure.

In the mass spectra of 2-pyrazoline (B94618) derivatives, a molecular ion peak (M+) is typically observed, which is often the base peak. The fragmentation pattern is highly dependent on the substituents and their positions on the pyrazoline ring. researchgate.net For instance, studies on 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives used for labeling carbohydrates show that the PMP-labeled compounds undergo directed cleavages, which produce fragments containing the reducing end. nih.gov

The fragmentation of pyrazoline rings often proceeds through characteristic pathways. A common fragmentation pattern for 1,3,5-triaryl-2-pyrazolines involves the initial formation of the molecular ion, followed by cleavages that confirm the core structure. researchgate.net For this compound, the expected fragmentation under EI-MS would likely initiate with the formation of the molecular ion. Subsequent fragmentation could involve several pathways:

Loss of the butyl group: Cleavage of the N-butyl group is a probable fragmentation step, leading to the loss of a C₄H₉ radical (57 Da) or butene (C₄H₈, 56 Da) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible.

Cleavage of the phenyl ring: Fragmentation of the phenyl group at the C3 position can occur, leading to the loss of a C₆H₅ radical (77 Da).

Ring cleavage: The pyrazole ring itself can undergo cleavage, leading to various smaller fragments. Common losses include N₂, CO, and other small neutral molecules, characteristic of heterocyclic systems. researchgate.net For example, the fragmentation of some 2-pyrazoline derivatives shows the elimination of radicals like bromine and isocyanate, followed by ring cleavage to produce ions such as azete or pyridinyl derivatives. researchgate.net

The fragmentation pathways for substituted 3-phenylpropenoates have been shown to proceed via a benzopyrylium intermediate, indicating that intramolecular cyclizations can direct the fragmentation process. nih.gov While structurally different, this highlights the role of substituents in determining fragmentation routes.

A proposed fragmentation scheme for pyrazoline derivatives often involves the generation of abundant substituted pyrazoline ions, followed by ring fragmentation. researchgate.net

Table 1: Illustrative Mass Spectrometry Fragmentation Data for Related Pyrazole Derivatives

Compound/Derivative ClassIonization MethodKey Fragments (m/z) and Proposed AssignmentsReference
1,3,5-Triaryl-2-pyrazolinesEIMolecular ion (M⁺) is often the base peak; fragments correspond to the pyrazoline ring structure. researchgate.net
1-Phenyl-3-methyl-5-pyrazolone (PMP) DerivativesESIDirected cleavages producing fragments containing the reducing end of a labeled oligosaccharide. nih.gov
3-(p-chlorophenyl)-5-phenyl-1-semicarbazone-2-pyrazolineEIIons at m/z 367 and m/z 287 (substituted pyrazoline ions); m/z 105 (pyridinyl ion derivative); m/z 77 (pyridinyl ion). researchgate.net

This table provides examples from related structures to infer potential fragmentation behavior.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic transitions and photophysical behavior of pyrazole derivatives. The absorption and emission properties are highly sensitive to the molecular structure, substituent effects, and the solvent environment.

Studies on various pyrazole-containing systems reveal that they often exhibit significant absorption in the UV region. For instance, a series of pyrazolo[1,5-a]pyrimidine-based fluorophores displayed a main absorption band between 340–440 nm, attributed to an intramolecular charge transfer (ICT) process. nih.gov Similarly, newly synthesized azo-5-pyrazolone compounds were found to possess notable absorption and fluorescence characteristics. nih.govresearchgate.net The absorption maxima of these compounds are influenced by solvent polarity, with more polar solvents often causing a shift in the absorption wavelength (solvatochromism). researchgate.net

The fluorescence properties of pyrazole derivatives are also a key area of investigation. Pyrazolo[1,5-a]pyrimidine derivatives, when excited at their absorption maxima, show fluorescence bands in the range of 474–541 nm. nih.gov The fluorescence quantum yield (ΦF) is strongly correlated with the electronic nature of the substituents on the pyrazole system. nih.gov For some pyrazoline derivatives, fluorescence is observed in the blue region of the visible spectrum upon irradiation with UV light. researchgate.net The introduction of a pyrene (B120774) moiety to a pyrazole ring has been shown to modulate its photophysical properties, with the pyrazole derivative exhibiting a redshifted emission spectrum compared to a related isoxazole (B147169) derivative, confirming the π-excessive character of the pyrazole ring. mdpi.com

For this compound, the presence of the phenyl group and the pyrazole core suggests absorption bands corresponding to π-π* transitions. The exact position of the absorption maximum (λ_abs) and the emission maximum (λ_em) would be influenced by the solvent polarity. In many donor-acceptor molecular systems, increasing solvent polarity can lead to a red shift (bathochromic shift) in the emission spectrum.

Table 2: Photophysical Data for Representative Pyrazole Derivatives

Compound/Derivative ClassSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (ΦF)Reference
Pyrazolo[1,5-a]pyrimidinesVarious340 - 440474 - 541Varies with substituent nih.gov
Pyrazolo[1,5-a]pyrazin-4(5H)-onesVariousInvestigatedInvestigatedNot specified nih.gov
Azo-5-pyrazolone dyesVariousInvestigatedInvestigatedNot specified nih.govresearchgate.net
5-(Pyren-1-yl)-1H-pyrazoleMeCNNot specified-< 1% mdpi.com
5-(Pyren-1-yl)-1H-pyrazole (Solid State)SolidNot specified510, 54023% mdpi.com
Pyrazoline with thiophene/furanDichloromethane398 / 390496 / 4980.81 / 0.85 researchgate.net

This table presents data from various pyrazole-based systems to illustrate the range of observed photophysical properties.

Thermal Analysis Techniques for Stability Assessment (TGA/DTG, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability, melting behavior, and decomposition kinetics of pyrazole derivatives. This information is vital for determining their suitability for applications where thermal stress may be a factor.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample during a temperature change, revealing phase transitions such as melting, crystallization, and glass transitions. netzsch.com

Studies on related heterocyclic compounds provide a baseline for the expected thermal behavior. For example, a series of new 1H-pyrazolo[3,4-b]quinoline derivatives were found to be thermally stable with degradation temperatures above 300 °C, as determined by TGA. mdpi.com Similarly, two pyrazoline-based materials showed initial decomposition temperatures of 257 °C and 292 °C, with decomposition occurring in three distinct steps. researchgate.net The DSC analysis of these materials revealed endothermic melting peaks at 235 °C and 245 °C, respectively. researchgate.net

The thermal decomposition of a new polymer derived from a pyrazole methacrylate, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), was shown to begin between 216.3 °C and 243.5 °C, depending on the heating rate. researchgate.net The DSC-TGA curves for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate also provide specific data on the thermal behavior of a substituted pyrazole. researchgate.net The thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline was found to occur in the melted state, with a melting temperature of 115.9 °C. mdpi.com

Table 3: Thermal Analysis Data for Selected Pyrazole Derivatives

Compound/DerivativeTechniqueKey FindingsReference
Pyrazoloquinoline DerivativesTGA/DSCDegradation temperatures >300 °C. mdpi.com
Thiophene-containing pyrazoline (I)TGA/DSCT_decomp (initial) = 257 °C; T_melt = 235 °C. researchgate.net
Furan-containing pyrazoline (II)TGA/DSCT_decomp (initial) = 292 °C; T_melt = 245 °C. researchgate.net
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)TGAT_decomp (initial) = 216.3 - 243.5 °C. researchgate.net
3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazolineTGA/DSCMelts at 115.9 °C, followed by decomposition. mdpi.com

This table summarizes thermal stability data from related heterocyclic systems.

Tautomerism and Isomerism in 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol Systems

Investigation of Keto-Enol Tautomerism in Pyrazol-5-ol Structures

Pyrazol-5-ol systems, including 1-butyl-3-phenyl-1H-pyrazol-5-ol, can exist in multiple tautomeric forms. The primary equilibrium of interest is the keto-enol tautomerism. This involves the interconversion between the enol form (1H-pyrazol-5-ol) and its corresponding keto forms. For 1-substituted pyrazol-5-ones, three principal tautomeric forms are generally considered: the OH form (enol), the CH form (a keto form), and the NH form (another keto form). researchgate.net

The relative stability and prevalence of these tautomers are influenced by a variety of factors. In many instances, the enol tautomer can be stabilized by effects such as conjugation with other parts of the molecule, like a phenyl ring. libretexts.org For example, in 1-phenyl-3-methyl-pyrazol-5-ones, the equilibrium between the keto and enol forms is well-documented. researchgate.net The general trend observed is that the stability of the tautomers often follows the order: CH > NH > OH. researchgate.net However, this can be significantly altered by substituents and the surrounding environment.

Exploration of Lactam-Lactim and Imine-Enamine Isomerization

Beyond the primary keto-enol tautomerism, pyrazolone (B3327878) structures can also exhibit other forms of isomerism, such as lactam-lactim and imine-enamine tautomerism. The "NH" form of a pyrazolone is essentially a lactam, characterized by the -C(=O)-NH- group within the heterocyclic ring. This can potentially tautomerize to a lactim form, -C(OH)=N-.

Furthermore, if the pyrazolone contains an amino substituent, imine-enamine tautomerism becomes a possibility. For instance, compounds described as 5-iminopyrazolones are often found to exist as the more stable 5-aminopyrazole tautomers. researchgate.net This highlights the importance of considering all potential tautomeric and isomeric forms to accurately describe the molecular structure.

Experimental Characterization of Tautomeric Equilibria and Forms

A variety of experimental techniques are employed to characterize the tautomeric equilibria in pyrazol-5-ol systems. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a powerful tool for distinguishing between different tautomers in solution. By analyzing chemical shifts and coupling constants, researchers can determine the predominant form and, in some cases, quantify the equilibrium constants between different tautomers. fu-berlin.demdpi.com For instance, low-temperature NMR studies have been used to slow down the proton exchange rate, allowing for the direct observation and integration of signals from individual tautomers. fu-berlin.de

X-ray crystallography provides definitive structural information in the solid state. This technique allows for the precise determination of bond lengths and angles, unambiguously identifying which tautomer is present in the crystal lattice. fu-berlin.demdpi.com For example, X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric structures through intermolecular hydrogen bonds. mdpi.com Infrared (IR) spectroscopy is another valuable method, as the stretching frequencies of C=O, O-H, and N-H bonds differ between the keto and enol forms, providing insight into the tautomeric composition both in solution and in the solid state. researchgate.net

Theoretical Investigations of Tautomeric Stability and Transformation Pathways

Computational chemistry provides a powerful complement to experimental studies in understanding tautomerism. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods like Hartree-Fock, are used to predict the relative stabilities of different tautomers. researchgate.netnih.gov These calculations can determine the optimized geometries and energies of the various forms, offering insights into which tautomer is energetically favored. researchgate.net

Theoretical models can also be used to investigate the transformation pathways between tautomers. By mapping the potential energy surface, researchers can identify the transition states and calculate the activation energies for the proton transfer reactions. These studies help to elucidate the mechanisms of tautomerization and understand the factors that influence the rate of interconversion. For instance, theoretical studies have been employed to understand the role of solvent molecules in facilitating intermolecular proton transfer. nih.gov

Influence of Substituents and Solvation Effects on Tautomeric Preferences

The position of the tautomeric equilibrium in pyrazol-5-ol systems is highly sensitive to the nature of the substituents on the pyrazole (B372694) ring and the properties of the solvent.

Substituent Effects: The electronic properties of substituents can significantly influence the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can alter the acidity of the protons and the basicity of the nitrogen and oxygen atoms involved in the tautomerization. For example, in 3,5-disubstituted pyrazoles with a carbonyl group, more electron-withdrawing substituents have been found to stabilize the 3-tautomer in the crystalline state. nih.gov The steric bulk of a substituent can also play a role; a bulky group might favor a particular tautomer to minimize steric hindrance. researchgate.net

Solvation Effects: The polarity of the solvent can have a profound impact on tautomeric preferences. Aprotic solvents have been shown to stabilize the keto (CH) tautomers of 1-phenyl-3-substituted-pyrazol-5-ones, while protic solvents tend to shift the equilibrium towards the enol (OH) forms. researchgate.net This is because protic solvents can form hydrogen bonds with the solute molecules, stabilizing the more polar tautomer. In some cases, the solvent can actively participate in the proton transfer process, influencing the kinetics of tautomerization. nih.gov For instance, in DMSO solution, the equilibrium of some pyrazole systems can show a mixture of tautomers, whereas in less polar solvents, one form may predominate. mdpi.com

Computational Chemistry and Theoretical Modeling of 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods) for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and semi-empirical methods are powerful tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, is frequently used for its balance of accuracy and computational cost in studying pyrazole (B372694) systems. uomphysics.netresearchgate.netnih.gov

These calculations provide a detailed picture of the molecule's structure. For pyrazole derivatives, studies often employ DFT to determine optimized molecular geometry, bond lengths, and bond angles. uomphysics.netnih.gov Such analyses have been performed on related compounds, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and various substituted pyrazolines, confirming that the theoretical parameters are generally in good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov

Energy Minimization and Conformational Analysis

A molecule's conformation, or its three-dimensional shape, is crucial to its function and reactivity. Energy minimization and conformational analysis are computational procedures used to identify the most stable arrangement of atoms in a molecule. For a flexible molecule like 1-Butyl-3-phenyl-1H-pyrazol-5-ol, which contains a rotatable butyl group, multiple low-energy conformations may exist.

Computational studies on similar structures, such as N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, have shown that the molecule can adopt conformations with no internal symmetry, leading to conformational chirality. nih.gov A theoretical analysis of this compound would involve systematically rotating the single bonds of the butyl chain and the bond connecting the phenyl group to the pyrazole ring to map the potential energy surface. The resulting low-energy conformers would represent the most likely shapes the molecule adopts.

Table 1: Illustrative Conformational Energy Data for this compound (Note: This table is a hypothetical representation of results from a conformational analysis.)

Conformer Dihedral Angle (C-C-N-N) Relative Energy (kcal/mol) Population (%)
1 178.5° 0.00 75.2
2 -65.2° 1.25 14.8
3 70.1° 1.35 10.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.govnih.gov

In studies of related pyrazole compounds, HOMO-LUMO analysis using DFT has been essential for understanding their electronic properties and potential as bioactive agents or materials for optoelectronics. nih.govresearchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl and pyrazolone (B3327878) rings, while the LUMO would also be distributed across this conjugated system. The energy gap would indicate its charge transfer characteristics. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar pyrazole derivatives.)

Parameter Energy (eV) Description
HOMO Energy -6.21 Energy of the highest occupied molecular orbital
LUMO Energy -1.58 Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.63 Indicates chemical reactivity and stability

Prediction and Comparison of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies from DFT calculations are often compared with experimental FT-IR spectra. nih.gov Similarly, theoretical NMR chemical shifts and UV-Vis electronic absorption spectra can be calculated. researchgate.netmdpi.com

For pyrazole derivatives, studies have shown a strong correlation between predicted and experimental spectra. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra, which helps in assigning the nature of electronic transitions, such as n → π* and π → π*. nih.govresearchgate.net A computational study on this compound would allow for the assignment of its characteristic vibrational modes and electronic transitions.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent).

For a compound like this compound, MD simulations would be valuable for exploring its conformational landscape more exhaustively than static energy minimization. It would reveal the flexibility of the butyl chain and the interactions of the molecule with its surroundings, such as water or a binding site in a protein. Such simulations have been performed on other pyrazole-containing systems to understand their binding modes with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar pyrazole derivatives with measured biological activity. Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a model linking these descriptors to activity. Such models are instrumental in medicinal chemistry for designing more potent compounds. While no specific QSAR models for this compound were found, the principles are widely applied in the study of pyrazole-based therapeutic agents.

Mechanistic Studies of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical reaction. This is particularly useful for understanding regioselectivity, as seen in the acylation of pyrazolones. rsc.org

For this compound, theoretical studies could investigate its synthesis pathway, for example, the cyclocondensation reaction between a phenylhydrazine (B124118) derivative and a β-keto ester. DFT calculations could clarify the transition state structures and activation energies, explaining why a particular isomer is formed. Such mechanistic insights have been achieved for the synthesis of other complex pyrazole systems. researchgate.netmdpi.com

Transition State Characterization and Reaction Coordinate Analysis

The synthesis of 1-substituted-3-phenyl-1H-pyrazol-5-ols typically involves the cyclocondensation reaction between a β-ketoester (e.g., ethyl benzoylacetate) and a substituted hydrazine (B178648) (in this case, butylhydrazine). This reaction proceeds through several intermediate steps, including the formation of a hydrazone followed by an intramolecular cyclization and dehydration.

A complete computational analysis would involve mapping the potential energy surface of this reaction. This process identifies the structures of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate between two intermediates and its structure and energy are paramount for understanding the reaction's kinetics.

Key aspects of a theoretical transition state analysis would include:

Geometry Optimization: Calculating the lowest energy structure for all reactants, intermediates, products, and transition states. For a transition state, this involves finding a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, intermediate, product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Mapping: Following the path of the imaginary frequency from the transition state downhill in both directions should lead to the connected reactant and product (or intermediates). This is often done using an Intrinsic Reaction Coordinate (IRC) calculation.

However, specific published data detailing the optimized geometries of transition states, their calculated energies (activation barriers), or the full reaction coordinate diagram for the formation of this compound could not be located.

Elucidation of Chemoselectivity and Regioselectivity Origins

The synthesis of N-substituted pyrazolones from unsymmetrical starting materials presents questions of selectivity.

Chemoselectivity: In the initial reaction between butylhydrazine (B1329735) and a β-ketoester like ethyl benzoylacetate, the hydrazine has two nucleophilic nitrogen atoms. The initial attack could theoretically occur with either the substituted or unsubstituted nitrogen.

Regioselectivity: The key challenge in the synthesis of N-substituted pyrazoles is controlling which nitrogen atom of the hydrazine becomes N1 of the pyrazole ring. The reaction of ethyl benzoylacetate with butylhydrazine can potentially lead to two different regioisomers: this compound and 1-butyl-5-phenyl-1H-pyrazol-3-ol.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for explaining the origins of such selectivity. By calculating the activation energies for the different possible reaction pathways, chemists can predict which product is favored.

A computational study on the regioselectivity would typically involve:

Modeling the two possible initial addition steps of butylhydrazine to the ketoester.

Locating the transition states for the subsequent cyclization steps for both potential pathways.

Comparing the activation energies (ΔG‡) of the rate-determining steps for each pathway. The pathway with the lower activation energy will be kinetically favored, leading to the major regioisomer.

Studies on similar systems often show that the regioselectivity is governed by a combination of steric and electronic factors. For example, computational analyses of the N-alkylation of other pyrazoles have used DFT to demonstrate that steric hindrance can be the deciding factor in determining the final product distribution. In the case of this compound, the bulky butyl and phenyl groups likely play a significant role in dictating the stereochemical outcome of the transition state, thereby controlling the regioselectivity.

Unfortunately, without specific computational studies performed on this compound, any discussion remains general. The precise energetic data and geometric parameters of the transition states that would definitively explain the observed selectivity for this compound are not present in the currently accessible body of scientific literature.

Coordination Chemistry of 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol As a Ligand

Pyrazolones as Ligands in the Formation of Metal Complexes

Pyrazolones are heterocyclic compounds that serve as highly effective ligands in coordination chemistry. bohrium.comresearchgate.net Their utility stems from their ability to exist in various tautomeric forms, allowing them to coordinate with metal ions as either neutral molecules or, more commonly, as deprotonated anionic ligands. The presence of both nitrogen and oxygen donor atoms within their structure enables them to act as monodentate or bidentate ligands. This versatility leads to the formation of a wide array of metal complexes with varied structural and electronic properties. researchgate.net The coordination chemistry of pyrazolones has been a subject of extensive research, focusing on their synthesis, structural analysis, and the exploration of their magnetic, spectroscopic, and catalytic behaviors. bohrium.comresearchgate.net

Diversity in Coordination Modes and Geometries of 1H-Pyrazol-5-ol Ligands

The 1H-pyrazol-5-ol framework, which is central to 1-butyl-3-phenyl-1H-pyrazol-5-ol, demonstrates remarkable flexibility in its coordination to metal centers. researchgate.net Typically, the deprotonated form of the ligand, a pyrazolin-5-olate anion, acts as a bidentate ligand, coordinating to a metal ion through the exocyclic oxygen atom and the nitrogen atom at the second position of the pyrazole (B372694) ring. This chelation forms a stable five-membered ring. The resulting metal complexes can exhibit a range of geometries, including octahedral, tetrahedral, and square planar, depending on the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net The substituents at the N1 (butyl) and C3 (phenyl) positions of the pyrazole ring can also sterically and electronically influence the ligand's properties, further diversifying the structures of the resulting metal complexes.

Synthesis and Detailed Characterization of Metal Complexes Featuring this compound Derivatives

The synthesis of metal complexes incorporating this compound derivatives is generally achieved by reacting a metal salt with the pyrazolone (B3327878) ligand in an appropriate solvent. The specific reaction conditions, such as temperature and pH, are controlled to promote the formation of the desired complex.

A key method for elucidating the structure of these complexes is single-crystal X-ray diffraction. Other essential characterization techniques include:

Infrared (IR) Spectroscopy: To identify how the ligand binds by observing shifts in the vibrational frequencies of key functional groups upon complexation.

UV-Vis Spectroscopy: To understand the electronic transitions within the complex. iosrjournals.org

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes with paramagnetic metal ions. iosrjournals.org

Table 1: Analytical Techniques for Characterizing Metal Complexes

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, and bond angles. researchgate.net
Infrared (IR) SpectroscopyVibrational modes of ligands and identification of coordination sites.
UV-Vis SpectroscopyElectronic transitions and coordination geometry. iosrjournals.org
Magnetic SusceptibilityInformation on the number of unpaired electrons and magnetic behavior. iosrjournals.org
Nuclear Magnetic Resonance (NMR)Information on the ligand environment and complex structure in solution.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyrazolone ligands, including derivatives of this compound, have demonstrated potential as catalysts in various organic reactions. bohrium.comulisboa.pt Their catalytic activity is often linked to the ability of the metal center to activate substrates, with the ligand potentially playing a direct role in the catalytic cycle. researchgate.net

Design and Development of Metal-Ligand Cooperation Platforms

Metal-ligand cooperation (MLC) is a concept where the ligand is not merely a spectator but actively participates in the catalytic transformation. nih.gov The pyrazole framework is well-suited for designing MLC systems due to its proton-responsive nature. nih.gov The ligand can facilitate reactions by acting as a proton shuttle or by being directly involved in bond-making and bond-breaking processes in concert with the metal center. nih.gov The design of these catalytic systems often involves fine-tuning the ligand's structure to enhance its cooperative interaction with the metal. nih.gov

Catalytic Performance and Selectivity Studies

Research has focused on the catalytic performance of pyrazolone-based metal complexes in reactions such as oxidation, reduction, and cross-coupling reactions. researchgate.netacs.org For example, palladium complexes with pyrazolin-4-ylidene ligands have been studied in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, where the substituents on the pyrazole ring were found to significantly affect catalytic activity. acs.org The steric and electronic properties of the substituents, such as the butyl and phenyl groups in this compound, can influence the selectivity of the catalytic process by controlling substrate access to the metal's active site.

Integration into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. mdpi.com The versatile coordination capabilities of pyrazolone derivatives make them excellent candidates for use as linkers in the synthesis of novel MOFs. datapdf.com By incorporating ligands like this compound into MOF structures, it is possible to create materials with tailored properties for specific applications. researchgate.netrsc.org

These pyrazolate-based MOFs can exhibit high surface areas and permanent porosity, making them promising for gas storage, separation, and heterogeneous catalysis. mdpi.comresearchgate.net The pyrazolone unit within the framework can provide active sites for catalysis or for the selective capture of molecules like formaldehyde. researchgate.net The development of pyrazole-based MOFs is an expanding area of research with the potential to yield advanced functional materials. mdpi.comrsc.org

Influence of Ligand Design on Coordination Properties and Reactivity Profiles

The deliberate modification of the this compound ligand structure is a powerful strategy to tune the coordination properties and subsequent reactivity of its metal complexes. The substituents at the N-1, C-3, and C-4 positions of the pyrazole ring exert significant steric and electronic influences, which dictate the geometry, nuclearity, and stability of the resulting coordination compounds.

Electronic Effects of Substituents

The electronic nature of the groups attached to the pyrazole ring directly impacts the electron density on the donor atoms—typically the exocyclic oxygen and the N-2 nitrogen of the pyrazole ring. This, in turn, affects the ligand's basicity and its affinity for different metal ions. nih.gov

For this compound, the key substituents are the butyl group at the N-1 position and the phenyl group at the C-3 position.

N-1 Butyl Group: The butyl group is an electron-donating alkyl group. It increases the electron density on the pyrazole ring through an inductive effect, enhancing the basicity of the N-2 nitrogen atom. This generally leads to the formation of more stable metal complexes compared to ligands with electron-withdrawing groups at the N-1 position.

The introduction of further substituents, for instance at the C-4 position, can provide an additional handle for fine-tuning electronic properties. Electron-withdrawing groups, such as a nitro group on an acyl substituent at C-4, can significantly alter the ligand's electronic character and the properties of its complexes. scispace.com In a study on 1-phenyl-3-methyl-4-(p-nitrobenzoyl)pyrazolone-5, the presence of the nitro group influences the electronic absorption spectra of the resulting Ba(II), Sr(II), and Zn(II) complexes. scispace.com

Steric Influence on Coordination Geometry

The size and spatial arrangement of the substituents play a crucial role in determining the coordination geometry around the metal center. Bulky substituents can enforce lower coordination numbers or lead to distorted geometries to minimize steric hindrance.

N-1 Butyl Group: The flexible butyl chain can adopt various conformations. While it is not typically considered extremely bulky, its presence can influence the packing of the complexes in the solid state and may prevent the formation of higher-nuclearity clusters that might be accessible with smaller N-1 substituents like a methyl group.

C-4 Position: The C-4 position is highly versatile for introducing new functional groups. The condensation of 1-phenyl-3-methyl-5-pyrazolone with aromatic aldehydes at this position leads to 4,4'-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) derivatives. researchgate.net The nature of the aryl group in these extended structures dramatically influences the coordination mode and the potential for forming polynuclear or supramolecular architectures.

Impact on Reactivity Profiles and Complex Formation

The electronic and steric properties imparted by the ligand design directly influence the reactivity of the resulting metal complexes.

Coordination Mode: this compound typically acts as a bidentate, monoanionic ligand, coordinating through the carbonyl oxygen and the N-2 nitrogen after deprotonation of the enolic hydroxyl group. This is a common coordination mode for 4-acylpyrazolones. scispace.com However, modifications can introduce additional donor atoms, leading to multidentate ligands. For example, introducing a pyridyl group at the C-3 or C-5 position creates a tridentate ligand capable of bridging metal centers and forming complex polynuclear structures, such as triple-stranded helices. nih.gov

Nuclearity: The substituents determine whether mononuclear, binuclear, or polynuclear complexes are formed. For instance, with coinage metals like silver and gold, the substituents on the pyrazole ring dictate whether trimeric or tetrameric clusters form. nih.gov The synthesis of asymmetric pyrazole-based ligands is a key strategy for generating heterometallic polynuclear complexes. rsc.org

Stability and Reactivity: The stability of the metal-ligand bond, influenced by the electronic effects of the substituents, affects the complex's reactivity. For example, more stable complexes with electron-rich ligands may exhibit different catalytic activity or reactivity in substitution reactions compared to their electron-deficient counterparts. nih.govyoutube.com

The table below summarizes the structural characteristics of complexes formed with related pyrazolone ligands, illustrating the influence of substituent changes on coordination.

Interactive Data Table: Influence of Pyrazolone Substituents on Metal Complex Structure

LigandMetal Ion(s)Key Structural FeatureCoordination GeometryReference(s)
1-Phenyl-3-methyl-4-(p-nitrobenzoyl)pyrazolone-5Ba(II), Sr(II), Zn(II)Mononuclear dihydrated bischelatesOctahedral scispace.com
3-Aryl-5-(2-pyridyl)pyrazoleCu(II)Dimeric and strand-like structures via H-bondingDependent on aryl group's steric demand researchgate.net
3-Methyl-1-phenyl-4-(quinolin-8-ylhydrazono)pyrazole-5(1H)-oneFe(III)Low-spin mononuclear complexPseudooctahedral researchgate.net
Pyrazole derivativesAg(I), Au(I)Trimeric or tetrameric cyclic clustersLinear N-M-N coordination nih.gov
3-(Pyridin-2-yl)pyrazoleRu(II), Cu(I), Ag(I), Au(I)Triple-stranded helical structuresAlmost linear N-M-N bridges nih.gov

Reactivity and Synthetic Transformations of 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol

Fundamental Reactivity of the Pyrazolone (B3327878) Ring System

The pyrazolone ring, the core structure of 1-Butyl-3-phenyl-1H-pyrazol-5-ol, exhibits a versatile and complex reactivity profile largely dictated by its unique electronic and structural features. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. nih.gov This arrangement gives rise to significant tautomerism, a phenomenon that profoundly influences their chemical behavior. mdpi.comresearchgate.net

For 1-substituted pyrazol-5-ones, three primary tautomeric forms can exist: the OH form, the CH form, and the NH form. researchgate.net The equilibrium between these tautomers is sensitive to the nature of substituents on the ring and the solvent, with electron-donating groups on the C-3 position tending to favor the CH form. researchgate.net The presence of both acidic and basic centers within the pyrazolone structure allows them to be titrated with strong bases and, in some cases, with perchloric acid in glacial acetic acid. researchgate.net

The pyrazole (B372694) ring is an electron-rich heteroaromatic system. mdpi.comchemicalbook.com The two nitrogen atoms decrease the electron density at the C3 and C5 positions, making the C4 position electron-rich and thus susceptible to electrophilic attack. chemicalbook.compharmaguideline.com Conversely, the C3 and C5 positions are more prone to nucleophilic attack. chemicalbook.com The N1 nitrogen can be deprotonated in the presence of a base, forming an anion that readily reacts with electrophiles. chemicalbook.compharmaguideline.com The pyrazole ring itself is generally resistant to oxidation and reduction, though strong oxidizing agents or electrolytic oxidation can lead to ring opening. chemicalbook.com

Functionalization Strategies at Specific Positions (e.g., C4, Nitrogen Atoms)

The distinct reactivity of the different positions on the pyrazolone ring allows for targeted functionalization.

C4 Position: The C4 position of the pyrazolone ring is particularly amenable to electrophilic substitution, providing a key route for the synthesis of various derivatives. nih.gov This reactivity has been exploited in several ways:

Mannich Reaction: Introduction of a dimethylaminomethyl group at the C4 position can be achieved through the Mannich reaction using dimethylamine (B145610) hydrochloride and formaldehyde. jst.go.jp

Vilsmeier-Haack Reaction: Formylation of the C4 position can be accomplished using the Vilsmeier-Haack reagent (POCl₃/DMF), leading to the formation of 4-formyl pyrazole derivatives. nih.gov

Coupling Reactions: The C4 position can be functionalized via C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction, to introduce aryl substituents. rsc.org

Nitrogen Atoms: The nitrogen atoms of the pyrazole ring are also key sites for functionalization.

N-Alkylation: The NH group of the pyrazole ring can be readily alkylated using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.comjst.go.jp In some cases, a mixture of N- and O-alkylation products can be obtained, which can be separated chromatographically. jst.go.jp

N-Arylation: While less common for the N1-butyl substituted compound , N-arylation is a general strategy for modifying the pyrazole core.

The following table summarizes some common functionalization reactions for the pyrazolone ring:

PositionReaction TypeReagentsResulting Functional Group
C4Mannich ReactionDimethylamine hydrochloride, FormaldehydeDimethylaminomethyl
C4Vilsmeier-Haack ReactionPOCl₃, DMFFormyl
C4Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl
N1AlkylationAlkyl halide, BaseAlkyl

Annulation and Cycloaddition Reactions (e.g., [2+1] Annulation)

The pyrazolone ring system can participate in various annulation and cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the C4 position or involve the nitrogen atoms.

One notable example is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes. nih.govacs.org This reaction involves a twofold C-H activation of both the aryl and heteroaryl C-H bonds to form tricyclic 2-benzazepines. nih.govacs.org While this specific example uses a 1-benzylpyrazole, it highlights the potential for pyrazole derivatives to act as five-atom partners in cycloaddition reactions.

Furthermore, a Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides has been developed to synthesize pyrazolo[1,5-a]quinazolines. rsc.org This process demonstrates the utility of pyrazole derivatives in constructing fused ring systems through C-H activation and cyclization cascades. rsc.org

Rearrangement Processes of Pyrazolone Derivatives

Pyrazolone derivatives can undergo various rearrangement reactions, often catalyzed by acid or involving cationic intermediates. While specific examples for this compound are not extensively documented, general rearrangement processes known for related structures can be considered.

The Schmidt rearrangement, for instance, involves the acid-catalyzed reaction of a ketone with hydrazoic acid. msu.edu This leads to an unstable intermediate that rearranges, similar to a Beckmann rearrangement, to form an amide. msu.edu Another relevant process is the Wolff rearrangement, a key step in the Arndt-Eistert reaction, where an acyl carbene rearranges to a ketene. msu.edu These types of rearrangements highlight the potential for skeletal reorganization in pyrazolone derivatives under specific reaction conditions.

Utility of this compound as a Synthon in Complex Molecule Synthesis

This compound and its derivatives are valuable synthons, or building blocks, in the synthesis of more complex molecules, particularly those with pharmaceutical applications. mdpi.comnih.gov The versatile reactivity of the pyrazolone core allows for its incorporation into a wide array of molecular scaffolds. mdpi.com

The ability to functionalize the C4 position and the nitrogen atoms provides multiple handles for further chemical transformations. nih.govjst.go.jp For example, the introduction of a formyl group at the C4 position creates a reactive aldehyde that can be used to build larger structures, such as asymmetric imine ligands for the formation of polynuclear metal complexes. rsc.org

Furthermore, pyrazolone derivatives can be used to synthesize fused heterocyclic systems. For instance, the reaction of 3-methyl-1-phenyl-pyrazol-5-one with bromomalononitrile under phase transfer catalysis conditions yields a furo[2,3-c]pyrazole derivative. nih.gov This demonstrates how the pyrazolone ring can serve as a foundation for constructing more elaborate, polycyclic compounds. The synthesis of pyrazole-linked benzothiazole-β-naphthol derivatives as topoisomerase I inhibitors further illustrates the utility of pyrazoles in medicinal chemistry. nih.gov

Mechanistic Insights into Molecular Interactions Excluding Biological Activity Outcomes

Computational Docking Studies for Interaction with Macromolecular Targets

No computational docking studies for 1-Butyl-3-phenyl-1H-pyrazol-5-ol have been identified in the reviewed literature.

Ligand-Based Design Principles for Specific Molecular Recognition

No literature detailing ligand-based design principles specifically involving this compound as a scaffold or reference molecule was found.

Derivation of Structure-Activity Relationship (SAR) Models based on Molecular Features

No structure-activity relationship (SAR) models have been derived or published for a series of compounds that includes this compound.

Future Research Directions and Unexplored Avenues for 1 Butyl 3 Phenyl 1h Pyrazol 5 Ol Chemistry

Innovation in Synthetic Methodologies and Process Optimization

The classical Knorr synthesis, involving the condensation of a β-ketoester with a hydrazine (B178648), has long been the standard for producing pyrazolones. wikipedia.orgingentaconnect.com However, the demand for more efficient, environmentally friendly, and versatile synthetic routes has spurred innovation in this area.

Future research will likely focus on the development of novel catalytic systems to improve reaction yields and reduce waste. mdpi.com This includes exploring the use of green catalysts and optimizing reaction conditions such as temperature and solvent choice to enhance efficiency. mdpi.comrsc.org Multicomponent reactions (MCRs) are also gaining traction as they offer a streamlined approach to synthesizing complex pyrazolone (B3327878) derivatives in a single step, which is particularly useful in creating diverse compound libraries for screening. mdpi.comignited.in High-throughput synthesis techniques are also being developed to accelerate the discovery of new pyrazolone-based compounds. nih.gov

Furthermore, there is a growing interest in the in-situ synthesis of pyrazoles, where the 1,3-dicarbonyl precursor is generated directly in the reaction mixture before the addition of hydrazine. mdpi.com This approach has shown exceptional speed and chemoselectivity, opening doors to previously inaccessible pyrazole (B372694) structures. mdpi.com The optimization of these innovative methods will be crucial for the large-scale and sustainable production of 1-Butyl-3-phenyl-1H-pyrazol-5-ol and its derivatives.

Development of Novel Ligand Architectures and Advanced Coordination Complexes

Pyrazolone-based ligands are highly effective chelating agents for a variety of metal ions, forming stable coordination complexes with diverse applications. bohrium.compen2print.org The resulting metal complexes have shown potential in catalysis, materials science, and as therapeutic agents. bohrium.comresearchgate.net

The future in this area lies in the rational design of novel ligand architectures based on the this compound scaffold. By strategically modifying the substituents on the pyrazolone ring, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex. johnshopkins.edu The synthesis of polynuclear complexes using pyrazolone-based ligands is another promising avenue, as these complexes can serve as models for bioinorganic systems. nih.gov

Researchers are exploring the use of these coordination complexes in various catalytic transformations, including oxidation and coupling reactions. researchgate.net Additionally, the unique photophysical properties of these complexes make them attractive candidates for the development of functional materials such as sensors and dyes. bohrium.commdpi.com The investigation of lanthanide-acylpyrazolone complexes is also a growing field, with a focus on understanding the covalent interactions between the metal and ligand. researchgate.net

Deeper Computational and Theoretical Understanding of Pyrazolone Systems

Computational chemistry has become an invaluable tool for understanding the structure, reactivity, and properties of pyrazolone systems. eurasianjournals.com Theoretical investigations, such as those using density functional theory (DFT), provide deep insights into the electronic structure and tautomeric equilibria of these compounds. researchgate.netresearchgate.net

Future computational studies will likely focus on several key areas. More accurate force fields and multi-scale modeling approaches are needed to improve the predictive power of simulations. eurasianjournals.com These advancements will enable a more precise understanding of the conformational preferences and dynamic behavior of this compound and its derivatives. eurasianjournals.com

Theoretical analysis can also guide the design of new compounds with specific properties. For example, computational screening can be used to identify promising candidates for antioxidant activity or as inhibitors for specific biological targets. researchgate.nettandfonline.com By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new pyrazolone-based molecules with desired functionalities. eurasianjournals.comtandfonline.com

Exploration of New Chemical Transformations and Applications in Emerging Fields

The reactivity of the pyrazolone ring allows for a wide range of chemical transformations, leading to a diverse array of functionalized derivatives. nih.govpharmaguideline.com The C-4 position, in particular, is highly susceptible to electrophilic substitution, providing a convenient handle for introducing new functional groups. nih.gov

Future research will continue to explore novel chemical transformations of the this compound core. This includes the development of new methods for creating fused heterocyclic systems, which often exhibit unique biological activities. mdpi.com The versatility of the pyrazolone scaffold makes it an attractive starting point for the synthesis of compounds with applications in emerging fields.

The potential applications of pyrazolone derivatives are vast and continue to expand. ignited.inresearchgate.net Beyond their established roles in medicine and materials science, researchers are investigating their use in areas such as agrochemicals and as components of functional polymers. ignited.inmdpi.com As our understanding of the fundamental chemistry of this compound deepens, so too will the opportunities for its application in innovative and impactful ways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-butyl-3-phenyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or diketones. For example, a Claisen-Schmidt condensation followed by cyclization under acidic conditions (e.g., acetic acid) is commonly employed. Optimization involves adjusting reaction time (12–24 hours), temperature (reflux at ~110°C), and stoichiometric ratios of precursors. Catalysts like HCl or H₂SO₄ improve yields .
  • Key Considerations : Monitor reaction progress via TLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. The SHELX program suite (SHELXL for refinement) is the gold standard for small-molecule crystallography . Hydrogen-bonding networks and torsion angles should be analyzed to confirm substituent orientation .
  • Key Considerations : Ensure crystal quality by slow evaporation of solvent. Validate refinement parameters (R-factor < 5%) and deposit data in the Cambridge Structural Database .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.2–7.5 ppm, butyl chain at δ 0.9–1.6 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • FT-IR : Confirm hydroxyl (O-H stretch at ~3200 cm⁻¹) and pyrazole ring (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (pyrazole derivative) and target protein (e.g., COX-2 for anti-inflammatory activity) using PyMOL. Validate binding affinities (ΔG < −6 kcal/mol) and analyze interactions (hydrogen bonds, hydrophobic contacts) .
  • Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility. Cross-validate with MD simulations (GROMACS) .

Q. What strategies address contradictions in structural data between crystallography and computational models?

  • Methodology : Compare X-ray bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.1 Å suggest lattice packing effects or insufficient theory-level accuracy. Use QTAIM analysis to evaluate electron density distributions .

Q. How are biological activities (e.g., anticonvulsant, antimicrobial) evaluated for this compound?

  • Methodology :

  • In vitro assays : MTT for cytotoxicity (IC₅₀ < 50 μM) , agar dilution for antimicrobial activity (MIC against S. aureus/E. coli) .
  • In vivo models : Maximal electroshock (MES) test in rodents for anticonvulsant screening .
    • Optimization : Modify substituents (e.g., tert-butyl for lipophilicity) to enhance blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.